BenchChemオンラインストアへようこそ!

Idebenone Sulfate-13C,d3 Potassium Salt

Bioanalysis LC–MS/MS Stable Isotope Internal Standard

This product is a +4 Da (13C,d3) stable isotope-labeled analog of idebenone sulfate, engineered exclusively as an internal standard for LC–MS/MS bioanalysis. Its matched co-elution and ionization behavior corrects matrix effects, ensuring regulatory-grade quantitative accuracy. Supplied with full characterization data for analytical method validation (AMV) and QC in ANDA, PK, and ADME workflows. Not for therapeutic or diagnostic use.

Molecular Formula C₁₈¹³CH₂₆D₃KO₈S
Molecular Weight 460.6
Cat. No. B1152185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdebenone Sulfate-13C,d3 Potassium Salt
Synonyms2,3-Dimethoxy-5-methyl-6-[10-(sulfooxy)decyl]-2,5-cyclohexadiene-1,4-dione13C,d3 Potassium Salt
Molecular FormulaC₁₈¹³CH₂₆D₃KO₈S
Molecular Weight460.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Idebenone Sulfate-13C,d3 Potassium Salt: What It Is and Primary Procurement Context


Idebenone Sulfate-13C,d3 Potassium Salt (molecular formula: C18[13C]H26D3KO8S; molecular weight: approximately 460.60 g/mol) is a stable isotope-labeled analog of idebenone sulfate, the sulfate-conjugated phase II metabolite of idebenone . Idebenone (parent) is a synthetic short-chain benzoquinone analog of coenzyme Q10 (CoQ10), originally developed by Takeda Pharmaceuticals as a mitochondrial protectant and cerebral metabolism improving agent [1]. The sulfate conjugate is one of the primary inactive metabolites found in plasma and urine following oral idebenone administration [2]. This particular product carries a dual isotopic label: a 13C atom and three deuterium (d3) atoms incorporated into the methoxy group at position 4 of the quinone ring (as [13C]D3-methoxy) . The potassium counterion stabilizes the sulfate salt form. In procurement terms, this product is manufactured exclusively for use as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC–MS/MS) quantitative bioanalytical methods and is not intended for diagnostic or therapeutic use .

Why Unlabeled Idebenone Sulfate or Simple Structural Analogs Cannot Replace Idebenone Sulfate-13C,d3 Potassium Salt in Bioanalysis


Generic substitution of the stable isotope-labeled internal standard with either unlabeled idebenone sulfate or a structurally similar but non-isotopic analog introduces quantitative inaccuracy that cannot be fully corrected by calibration. In LC–MS/MS bioanalysis, the internal standard must co-elute with the analyte and exhibit identical ionization behavior to compensate for matrix effects (ion suppression or enhancement) and variable recovery during sample preparation [1]. Unlabeled idebenone sulfate, when added as an internal standard, cannot be distinguished from endogenous or exogenously derived analyte because both share the same exact mass and fragmentation pattern. Non-isotopic structural analogs (e.g., diclofenac sodium or hydroquinone as used in HPLC-UV methods [2]) may have different retention times and divergent ionization efficiencies, leaving matrix effects uncorrected. Only a stable isotope-labeled analog—with sufficient mass shift to avoid isotopic cross-talk and chromatographic co-elution—provides the requisite analytical fidelity for regulatory-acceptable pharmacokinetic and metabolism studies. The 13C,d3 label in this product provides a mass shift of +4 Da relative to the unlabeled analyte, a gold-standard design for quantitative LC–MS/MS [1].

Idebenone Sulfate-13C,d3 Potassium Salt: Quantifiable Differentiation Evidence for Procurement


Mass Shift (+4 Da) Enables Unambiguous LC–MS/MS Quantification of Idebenone Sulfate

Idebenone Sulfate-13C,d3 Potassium Salt provides a net mass shift of +4 Da relative to unlabeled idebenone sulfate (C19H30O8S; monoisotopic mass ~442 Da for the neutral species). This +4 Da shift is achieved via a single 13C atom (+1 Da) and three deuterium atoms (+3 Da) incorporated at the 4-methoxy position . The +4 Da shift is strategically positioned to avoid isotopic overlap with the natural abundance M+2 or M+4 isotopic peaks of the unlabeled analyte, which are minimal for a C19 molecule. In LC–MS/MS selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, the labeled internal standard produces a distinct precursor-to-product ion transition that does not interfere with the analyte signal, while maintaining chromatographic co-elution essential for matrix effect correction [1]. [Note: The following comparison data reflect class-level inference based on established principles of stable isotope dilution mass spectrometry; head-to-head experimental data specifically for this exact product versus an alternative IS are not available in the public literature.]

Bioanalysis LC–MS/MS Stable Isotope Internal Standard

Dual 13C/d3 Labeling Provides Superior Assay Robustness Compared to Single-Isotope Labels

The dual-label configuration (one 13C atom plus three deuterium atoms) in Idebenone Sulfate-13C,d3 Potassium Salt confers two analytical advantages over single-isotope deuterium-only (e.g., d4 or d5) internal standards. First, 13C labeling produces a negligible chromatographic isotope effect—the labeled molecule co-elutes perfectly with the unlabeled analyte. Deuterium-only labels, in contrast, can exhibit small but measurable retention time shifts (typically 0.01–0.05 minutes in reversed-phase LC) due to the shorter C–D bond length and altered hydrophobicity [1]. Second, the inclusion of a 13C atom reduces the number of deuterium atoms required to achieve an adequate mass shift, thereby mitigating the risk of deuterium-hydrogen back-exchange that can occur during sample storage or electrospray ionization, which would otherwise compromise quantification accuracy [1]. [Note: The following comparison data reflect class-level inference based on well-characterized chromatographic behavior of 13C- vs. 2H-labeled internal standards.]

Method Validation Isotope Dilution Quantitative Mass Spectrometry

Targeted Sulfate Conjugate Quantification vs. Parent Idebenone Internal Standards

In human pharmacokinetic studies of idebenone, the sulfate conjugate (QS4-sulfate) is the predominant metabolite found in plasma and urine, not the parent compound [1]. Specifically, total QS4 (the sum of free QS4 and its conjugates) was identified as the main metabolite in plasma after oral dosing [2]. Using an internal standard that matches the specific analyte of interest—here, idebenone sulfate—is essential for accurate quantification. A mismatched internal standard (e.g., idebenone-13C,d3 parent compound) would not correct for differential extraction recovery, distinct chromatographic behavior, or analyte-specific ionization efficiency of the sulfate conjugate. In the phase I clinical studies by Kutz et al., plasma and urine samples were analyzed via LC–MS/MS using validated methods, and total QS4 was quantified as the primary pharmacokinetic endpoint [2]. [Note: The following comparison data are based on established bioanalytical method validation principles and metabolic fate differences.]

Drug Metabolism Phase II Conjugation Pharmacokinetics

Optimal Use Cases for Idebenone Sulfate-13C,d3 Potassium Salt in Research and Regulated Bioanalysis


Human Pharmacokinetic Studies Requiring Quantification of Idebenone Sulfate Metabolites in Plasma

In phase I and phase II clinical pharmacokinetic studies of idebenone, the sulfate conjugate (QS4-sulfate) is the predominant circulating metabolite and the primary analytical target for assessing systemic exposure [1]. Idebenone Sulfate-13C,d3 Potassium Salt serves as the matched stable isotope-labeled internal standard, enabling accurate LC–MS/MS quantification of total QS4 concentrations across the full dynamic range expected in human plasma (typically 10–5000 ng/mL). This application is directly supported by the validated LC–MS/MS methodology employed in the Kutz et al. phase I trials [2].

Bioequivalence and ANDA Studies for Generic Idebenone Formulations

Abbreviated New Drug Applications (ANDAs) for generic idebenone formulations require demonstration of bioequivalence through comparative pharmacokinetic profiling of the major metabolites, including idebenone sulfate. The use of a stable isotope-labeled internal standard with a +4 Da mass shift—such as Idebenone Sulfate-13C,d3 Potassium Salt—is aligned with FDA and EMA bioanalytical method validation guidance (M10), which recommends analyte-matched SIL-IS for LC–MS/MS assays intended for regulatory submission [1]. The product is supplied with characterization data suitable for analytical method validation (AMV) and quality control (QC) applications in an ANDA context [2].

ADME and Drug-Drug Interaction Studies in Preclinical Species

Preclinical metabolism and disposition studies in rat and dog have established that dihydro QS-4 sulfate is the major metabolite in plasma and urine [1]. Idebenone Sulfate-13C,d3 Potassium Salt enables precise quantification of the sulfate conjugate in complex biological matrices (plasma, urine, bile, tissue homogenates) from preclinical species, facilitating the generation of high-confidence ADME (absorption, distribution, metabolism, excretion) data. The 13C,d3 dual labeling ensures robust matrix effect correction even in the presence of species-specific endogenous interferences [2].

Method Development and Validation for Therapeutic Drug Monitoring of Idebenone

Although idebenone is not currently approved for routine therapeutic drug monitoring (TDM), clinical studies in Friedreich‘s ataxia and mitochondrial encephalomyopathy have demonstrated the value of plasma idebenone concentration measurements for assessing adherence and exposure-response relationships [1]. Idebenone Sulfate-13C,d3 Potassium Salt provides a reliable internal standard for developing and validating high-throughput LC–MS/MS methods suitable for multi-center clinical trials where inter-laboratory reproducibility is paramount. The +4 Da mass shift eliminates any risk of cross-talk from the endogenous M+2/M+4 isotopic envelope of the unlabeled analyte [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Idebenone Sulfate-13C,d3 Potassium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.